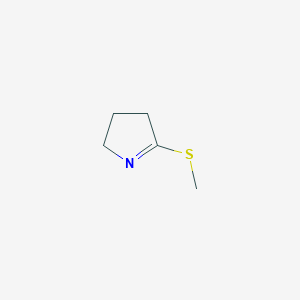

2-Methylthio-1-pyrroline

Description

General Overview of Nitrogen Heterocycles in Organic Chemistry

Nitrogen heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. rsc.org These structures are fundamental in organic chemistry and are omnipresent in nature, forming the core of many biologically crucial molecules. rsc.orgacs.org The class of nitrogen heterocycles is vast, encompassing five-membered rings like pyrroles and imidazoles, six-membered rings such as pyridines and pyrimidines, and fused ring systems including indoles and quinolines. rsc.org

The significance of these compounds is rooted in their diverse applications, which span pharmaceuticals, agrochemicals, and materials science. rsc.orgacs.org Many nitrogen heterocycles exhibit pharmacological activity and are key components in drug design. acs.orgacs.org Their chemical reactivity allows for a wide array of synthetic transformations, making them versatile building blocks for more complex molecules. rsc.org In materials science, nitrogen heterocycles are used in the development of functional materials like conducting polymers and dyes. rsc.org

Classification and Structural Characteristics of Pyrroline (B1223166) Isomers (1-pyrroline, 2-pyrroline, 3-pyrroline)

Pyrrolines, also known as dihydropyrroles, are five-membered nitrogen-containing heterocyclic compounds. They are the dihydro-derivatives of the aromatic compound pyrrole (B145914). rsc.orgnih.gov Depending on the position of the double bond within the five-membered ring, pyrrolines are classified into three structural isomers:

1-Pyrroline (B1209420) (3,4-dihydro-2H-pyrrole): This isomer possesses a carbon-nitrogen double bond (C=N), making it a cyclic imine. rsc.orgacs.org The double bond is located between the nitrogen atom (position 1) and the adjacent carbon atom (position 2).

2-Pyrroline (2,3-dihydro-1H-pyrrole): In this isomer, the double bond is between two carbon atoms (positions 2 and 3). It is a cyclic amine. rsc.orgacs.org

3-Pyrroline (2,5-dihydro-1H-pyrrole): This isomer also has a carbon-carbon double bond, but it is located between positions 3 and 4. Like 2-pyrroline, it is classified as a cyclic amine. rsc.orgacs.org

These isomers exhibit distinct reactivity. For instance, 1-pyrrolines, as cyclic imines, are susceptible to nucleophilic attack at the carbon of the C=N bond. rsc.org The different isomers serve as valuable intermediates in organic synthesis, allowing for the creation of both saturated pyrrolidines (via reduction) and aromatic pyrroles (via oxidation). rsc.org

Table 1: Structural Isomers of Pyrroline

| Isomer Name | Systematic Name | Classification |

| 1-Pyrroline | 3,4-dihydro-2H-pyrrole | Cyclic Imine |

| 2-Pyrroline | 2,3-dihydro-1H-pyrrole | Cyclic Amine |

| 3-Pyrroline | 2,5-dihydro-1H-pyrrole | Cyclic Amine |

Contextualization of 2-Methylthio-1-pyrroline as a Cyclic Thioimidate

This compound is a derivative of the 1-pyrroline isomer. Its structure consists of the 1-pyrroline ring with a methylthio (-SCH₃) group attached to the carbon atom at position 2. This specific substitution pattern places it into the functional class of cyclic thioimidates.

A thioimidate, or S-alkyl thioimidate, is a functional group characterized by the structure R-S-C(=N)-R'. It is derived from a thioamide by alkylation on the sulfur atom. In the case of this compound, the core structure is a cyclic imine where the imine carbon is also bonded to a sulfur atom, which is in turn attached to a methyl group. This arrangement makes the sulfur atom's lone pair of electrons available for delocalization into the C=N double bond, influencing the molecule's reactivity.

The synthesis and reactions of this compound have been a subject of specific research. For instance, it has been shown to react with acyl chlorides in the presence of triethylamine (B128534) in a novel transformation that results in the formation of 3-(methylthio)pyrrolidin-2-one derivatives, rather than the expected N-acyl ketene (B1206846) S,N-acetals. acs.org This unusual reactivity highlights the influence of the cyclic thioimidate functionality. The reaction suggests that under certain conditions, an oxygen atom is incorporated into the molecule, and the methylthio group shifts from position 2 to position 3. acs.org

Table 2: Selected Reaction Data for this compound

| Reactant (Acyl Chloride) | Product | Yield (%) |

| Acetyl chloride | N-Acetyl-3-(methylthio)pyrrolidin-2-one | 50 |

| Benzoyl chloride | N-Benzoyl-3-(methylthio)pyrrolidin-2-one | 39 |

| Phenoxyacetyl chloride | N-Phenoxyacetyl-3-(methylthio)pyrrolidin-2-one | 48 |

| 4-Bromobenzoyl chloride | N-(4-Bromobenzoyl)-3-(methylthio)pyrrolidin-2-one | 64 |

| Data sourced from a study on the reaction of 2-(methylthio)-1-pyrroline with various acyl chlorides. acs.org |

Research Gaps and Emerging Areas in Pyrroline-Based Chemistry

While the chemistry of pyrrolidines (the fully saturated analogs) has been extensively studied, there are still significant research gaps and emerging areas in the chemistry of the less-saturated pyrrolines. nih.govdigitellinc.com

One notable research gap is the exploration of the full synthetic potential of substituted pyrrolines. While many methods exist for the synthesis of the basic pyrroline ring systems, the development of general methods for creating diversely functionalized pyrrolines remains an active area of research. rsc.orgdigitellinc.com For example, developing new catalytic systems, such as those using transition metals like copper, palladium, and rhodium, allows for more efficient and selective syntheses of substituted 1-pyrrolines under mild conditions. rsc.org

Another emerging area is the study of unexplored reactions and reactivity patterns of pyrroline derivatives. The unique reactivity of compounds like this compound demonstrates that even simple substitutions can lead to unexpected and potentially useful chemical transformations. acs.org The photochemistry of certain pyrroline derivatives is another area that remains relatively unexplored. acs.orgnih.gov

Furthermore, the application of pyrroline derivatives as precursors for more complex, biologically active molecules is a continuous focus. bohrium.com The development of cascade reactions, where multiple bonds are formed in a single operation starting from a pyrroline precursor, is a particularly promising strategy for efficient molecular construction. digitellinc.com Investigating the rsc.orgrsc.org-sigmatropic rearrangement reactivity of intermediates derived from pyrroline structures is also an area of growing interest for creating stereochemically complex products. digitellinc.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

50908-70-8 |

|---|---|

Molecular Formula |

C5H9NS |

Molecular Weight |

115.20 g/mol |

IUPAC Name |

5-methylsulfanyl-3,4-dihydro-2H-pyrrole |

InChI |

InChI=1S/C5H9NS/c1-7-5-3-2-4-6-5/h2-4H2,1H3 |

InChI Key |

OTWJIJVHOQVODL-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylthio 1 Pyrroline

Established Synthetic Routes

Established methods for synthesizing 2-methylthio-1-pyrroline are predominantly centered on the modification of readily available pyrrolidine (B122466) derivatives. These routes are valued for their reliability and relatively straightforward execution.

Synthesis from Pyrrolidine-2-thione (B1333366) Precursors

The most direct and common method for preparing this compound is the S-alkylation of pyrrolidine-2-thione. This thiolactam exists in tautomeric equilibrium with its thiolactim form, but the sulfur atom is the significantly more nucleophilic site. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the sulfur atom attacks the electrophilic methyl group of a methylating agent.

Alkylation with Dimethyl Sulfate (B86663): Reaction Optimization and Yield Considerations

Dimethyl sulfate (DMS) is a potent and widely used methylating agent for this transformation. acs.orgresearchgate.net The reaction involves the S-methylation of pyrrolidine-2-thione to furnish the target compound, this compound, which is often generated as a more stable salt, such as an iodide or hydrosulfate, depending on the workup.

The efficiency of this alkylation is highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, and temperature. A base is typically employed to deprotonate the thiolactam, generating a more potent thiolate nucleophile, which enhances the rate of the SN2 reaction.

Optimization of this process involves balancing reaction rate and selectivity to maximize the yield of the desired S-alkylated product while minimizing potential side reactions, such as N-alkylation or dialkylation.

Table 1: Representative Parameters for Optimization of Pyrrolidine-2-thione Methylation

| Parameter | Variation | Rationale / Expected Outcome |

| Base | NaH, K₂CO₃, NaHCO₃ | Stronger bases (NaH) ensure complete deprotonation, potentially leading to faster reactions but may require stricter anhydrous conditions. Weaker bases (K₂CO₃, NaHCO₃) offer milder conditions, which can improve selectivity and simplify the workup. researchgate.net |

| Solvent | THF, Acetone, DMF, CH₃CN | Aprotic polar solvents are preferred as they solvate the cation of the base while leaving the thiolate nucleophile reactive. DMF can accelerate SN2 reactions but is more difficult to remove. Acetone and THF are common, effective choices. |

| Temperature | 0 °C to Reflux | The reaction is often exothermic and may be initiated at low temperatures (0 °C) for controlled addition of reagents. Gentle heating may be required to drive the reaction to completion, although higher temperatures can increase the risk of side products. |

| Stoichiometry | 1.0 to 1.2 equivalents of DMS | Using a slight excess of the alkylating agent can ensure complete consumption of the starting thiolactam. However, a large excess should be avoided to prevent potential N-alkylation or other side reactions and to simplify purification. |

Comparison with Meerwein's Reagent-Mediated Transformations

An alternative to standard alkyl halides and sulfates are the highly powerful alkylating agents known as Meerwein's reagents, such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) or triethyloxonium (B8711484) tetrafluoroborate. These oxonium salts are potent electrophiles capable of alkylating a wide range of nucleophiles, including sulfur.

While dimethyl sulfate is a potent methylating agent, Meerwein's reagents are generally considered even more reactive. This heightened reactivity allows for alkylation to proceed under very mild conditions, often at or below room temperature. However, a significant drawback is the potential for reduced selectivity. Amides and related substrates possess multiple nucleophilic sites (oxygen, nitrogen, and in this case, sulfur), and the high electrophilicity of Meerwein's reagents can sometimes lead to a mixture of products. For instance, in the alkylation of amides, both O- and N-alkylation can occur. researchgate.net In the case of pyrrolidine-2-thione, while S-alkylation is strongly favored due to the high nucleophilicity of sulfur (soft nucleophile) reacting with the soft electrophile, the possibility of competing N-alkylation cannot be entirely dismissed without experimental verification.

Table 2: Comparison of Dimethyl Sulfate and Meerwein's Reagent for S-Alkylation

| Feature | Dimethyl Sulfate (DMS) | Meerwein's Reagent (e.g., (CH₃)₃OBF₄) |

| Reactivity | High | Very High |

| Typical Conditions | Requires a base; variable temperature | Often proceeds without base; low temperature |

| Selectivity | Generally high for S-alkylation | High reactivity may lead to reduced selectivity; potential for N-alkylation as a side reaction. researchgate.net |

| Handling | Highly toxic liquid; requires careful handling. acs.org | Moisture-sensitive solid; requires anhydrous conditions and careful handling. |

| Byproducts | Sulfate salts | Non-nucleophilic tetrafluoroborate anion |

Approaches from 5-Chloro-2-pentanone (B45304)

The use of 5-chloro-2-pentanone as a starting material for the synthesis of this compound is conceptually plausible due to its five-carbon backbone, which mirrors the core structure of the target pyrroline (B1223166) ring. orgsyn.orggoogle.compatsnap.comgoogle.com This acyclic precursor contains electrophilic centers at the carbonyl carbon (C2) and the chlorine-bearing carbon (C5), making it suitable for reactions with dinucleophilic reagents to construct the heterocyclic ring.

However, a direct, one-pot synthesis from 5-chloro-2-pentanone to this compound is not a well-established route and would likely involve a multi-step sequence. A hypothetical pathway could involve the following transformations:

Ring Closure: Reaction of 5-chloro-2-pentanone with ammonia (B1221849) or an ammonia equivalent. The initial step would be the formation of an imine at the C2 position, followed by an intramolecular nucleophilic attack from the nitrogen onto the electrophilic C5 carbon, displacing the chloride and forming the 1-pyrroline (B1209420) ring. This would yield 2-methyl-1-pyrroline (B1218662).

Functional Group Interconversion: The resulting 2-methyl-1-pyrroline would then require further modification to introduce the methylthio group. This is a non-trivial transformation, potentially requiring radical halogenation of the methyl group followed by substitution with a sulfur nucleophile (e.g., sodium thiomethoxide).

This proposed route is significantly more complex and likely lower-yielding compared to the direct alkylation of pyrrolidine-2-thione. The challenges in controlling selectivity and the multiple synthetic steps involved make this approach less practical and not commonly employed.

Advanced Synthetic Strategies

Advanced synthetic strategies move beyond simple functional group interconversions to focus on the construction of more complex, stereochemically defined derivatives.

Enantioselective and Diastereoselective Synthesis Considerations

The parent compound, this compound, is achiral. Therefore, considerations of enantioselective and diastereoselective synthesis apply to the preparation of substituted derivatives that possess one or more stereocenters on the pyrroline ring (e.g., at the C3, C4, or C5 positions). The development of such stereoselective methods is a significant area of modern organic synthesis, as the pyrrolidine and pyrroline scaffolds are central to many biologically active molecules. nih.govresearchgate.net

Enantioselective Synthesis: An enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For derivatives of this compound, this could be achieved through several approaches:

Chiral Pool Synthesis: Starting with an enantiomerically pure precursor, such as L-proline or L-glutamic acid, which already contains the desired stereochemistry. The synthesis would involve transforming these natural amino acids into the corresponding substituted pyrrolidine-2-thione, followed by the final S-methylation step, which does not affect the existing stereocenters.

Asymmetric Catalysis: Employing a chiral catalyst to control the stereochemical outcome of a key ring-forming or functionalization step. For instance, enantioselective [3+2] cycloaddition reactions are powerful methods for constructing substituted pyrrolidine rings with high stereocontrol. mdpi.com Similarly, transition-metal-catalyzed asymmetric cyclization reactions, such as those using copper or rhodium complexes with chiral ligands, could be envisioned to form a chiral pyrroline ring from an achiral precursor. nih.govresearchgate.net

Diastereoselective Synthesis: When synthesizing derivatives with multiple stereocenters, controlling the relative configuration (diastereoselectivity) is crucial. This is often achieved through:

Substrate Control: Where the existing stereocenters in the molecule direct the approach of incoming reagents to favor the formation of one diastereomer over others.

Reagent or Catalyst Control: Using a chiral reagent or catalyst to override the influence of the substrate's existing stereochemistry and form a specific diastereomer. Cascade reactions, where multiple bonds and stereocenters are formed in a single operation, can be designed to produce highly functionalized proline and pyrrolidine derivatives with excellent diastereoselectivity. nih.gov

In the context of this compound derivatives, a diastereoselective synthesis would first focus on constructing the appropriately substituted pyrrolidine-2-thione ring with the desired relative stereochemistry. The final S-methylation step would then yield the target compound without altering the established stereochemical relationships.

Metal-Mediated or Catalytic Approaches (e.g., Palladium, Copper, Gold) for Pyrroline Ring Formation

The formation of the pyrroline ring can be efficiently achieved through cyclization reactions mediated by transition metals. rsc.org Catalysts based on palladium, copper, and gold are particularly effective in constructing this five-membered nitrogen-containing heterocycle from various acyclic precursors. rsc.orgnih.gov These methods offer high degrees of control over selectivity and are tolerant of a wide range of functional groups.

Palladium-Catalyzed Approaches: Palladium catalysis is a powerful tool for constructing N-heterocyclic compounds. nih.govrsc.org One notable method is the Narasaka-Heck reaction, which involves the palladium-catalyzed cyclization of γ,δ-unsaturated oxime esters. nih.govrsc.org This reaction and its variations have been extensively used to synthesize functionalized pyrrolines by trapping the σ-alkyl-Pd(II) intermediate with nucleophiles. nih.govrsc.org Furthermore, palladium-catalyzed cascade reactions, such as sequential Narasaka-Heck cyclization, C–H activation, and [4+2] annulation, have been developed to assemble complex spirocyclic pyrrolines with high regiocontrol from simple starting materials like γ,δ-unsaturated oxime esters. nih.govrsc.orgresearchgate.net Palladium(II)-catalyzed cascade reactions involving γ-C(sp³)–H olefination and annulation of specific amines have also been shown to produce various functionalized pyrrolidines. mdpi.com

Copper-Catalyzed Approaches: Copper catalysts offer an inexpensive and efficient alternative for pyrroline synthesis. nih.gov Copper(I) iodide, in conjunction with a ligand like N,N-dimethylglycine, can catalyze the coupling of amines with γ-bromo-substituted γ,δ-unsaturated ketones to yield polysubstituted pyrroles, with the mechanism proceeding through pyrroline-like intermediates. organic-chemistry.org Another approach involves the use of a heterogeneous copper on carbon (Cu/C) catalyst to synthesize highly functionalized pyrroles from 3,6-dihydro-1,2-oxazines under neat heating conditions. rsc.org More directly, copper-mediated heteroatom transfer radical cyclization (HATRC) of α,α-dichloro imines derived from N-allyl enamines can produce dichloro-1-pyrrolines. rsc.org This chemodivergent protocol, controlled by the choice of halide reagent and solvent, provides straightforward access to halogenated 1-pyrrolines. rsc.org

Gold-Catalyzed Approaches: Gold catalysts, particularly cationic gold species, are highly effective in activating alkynes for nucleophilic attack, leading to cyclization. sci-hub.se Gold(I)-catalyzed reactions can trigger cascade processes for the synthesis of fused pyrroles. nih.gov For example, a one-pot synthesis involves the condensation of an N-alkynylhydroxammonium salt with a ketone, followed by the addition of a gold catalyst. nih.gov This triggers a cascade that includes a 3,3-sigmatropic rearrangement to form polycyclic pyrroles. nih.gov Gold catalysis has also been employed in the spirocyclization of certain enediyne esters to prepare spirocyclic pyrrolidines and in tandem processes with aminoalkynes to create complex dipyrroloquinoline frameworks. rsc.orgrsc.org

Table 1: Examples of Metal-Mediated Pyrroline Ring Formation

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Palladium | Narasaka-Heck/C–H Activation/[4+2] Annulation | γ,δ-Unsaturated oxime ester and a C2 insertion unit | Spirocyclic pyrrolines | nih.govrsc.org |

| Copper | Heteroatom Transfer Radical Cyclization (HATRC) | α,α-Dichloro imines (from N-allyl enamines) | Dichloro-1-pyrrolines | rsc.org |

| Copper(I) Iodide / N,N-dimethylglycine | Ullmann-type Coupling/Cyclization | Amines and γ-bromo-γ,δ-unsaturated ketones | Polysubstituted pyrroles (via pyrroline intermediates) | organic-chemistry.org |

| Gold | Catalysis-Triggered Cascade | N-alkynylhydroxammonium salt and enolizable ketone | Fused polycyclic pyrroles | nih.gov |

| Gold(I) | Spirocyclization | 1-ene-4,9- and 3-ene-1,7-diyne esters | Azaspiro[4.4]nonenones (spirocyclic pyrrolidines) | rsc.org |

Multi-component Reaction Strategies for Polyfunctionalized Pyrroline Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, represent a highly efficient and atom-economical strategy for synthesizing complex molecules like polyfunctionalized pyrroline derivatives. bohrium.comnih.gov These reactions are powerful tools for creating molecular diversity and are well-suited for building libraries of compounds for further study. bohrium.com

MCRs can construct the pyrroline ring while simultaneously introducing multiple functional groups in a stereodefined manner. nih.gov A green and atom-economical synthesis of functionalized 2-pyrrolines has been achieved through a tandem [2+2+1] annulation reaction involving an aldehyde, glycine (B1666218) ester hydrochloride, and benzoylacetonitrile. rsc.org This approach allows for the construction of fully substituted 2-pyrrolines with contiguous stereocenters under mild conditions. rsc.org

Another strategy involves the asymmetric multi-component reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a one-pot operation. nih.gov This method can efficiently construct up to three stereogenic centers in a single step, leading to highly substituted pyrrolidine derivatives diastereoselectively. nih.gov The development of MCRs provides rapid access to a wide range of functionalized pyrrolidines, which are prevalent in numerous bioactive natural products. nih.gov The versatility of MCRs allows for the synthesis of diverse pyrrole (B145914) and pyrrolidine structures by varying the starting components, including isonitriles, nitroalkanes, and dicarbonyl compounds. bohrium.comorientjchem.org

Table 2: Examples of Multi-component Reactions for Pyrroline Synthesis

| Reaction Type | Components | Product | Key Features | Reference |

|---|---|---|---|---|

| Tandem [2+2+1] Annulation | Aldehyde, Glycine ester hydrochloride, Benzoylacetonitrile | Fully substituted 2-pyrrolines | Green, atom-economical, creates two contiguous stereocenters | rsc.org |

| Asymmetric MCR | Phenyldihydrofuran, N-tosyl imino ester, Silane reagents | Highly substituted pyrrolidines | Diastereoselective, constructs up to three stereogenic centers | nih.gov |

| Three-Component Reaction | Nitro compounds, Phenacyl bromide derivatives, Dialkyl acetylene (B1199291) dicarboxylates | Polysubstituted pyrrole derivatives | Catalyzed by indium metal powder in aqueous solution | orientjchem.org |

| Isocyanide-based 4-Component Reaction (I-4CR) | Aldehyde, Malonodinitrile, Isocyanide, Phenanthridine | Phenanthridopyrrolidine | Forms a reactive ylide intermediate that undergoes cycloaddition | mdpi.com |

Reactivity and Chemical Transformations of 2 Methylthio 1 Pyrroline

Reactions Involving the Methylthio Moiety

The methylthio group (-SCH₃) imparts specific reactive properties to the 2-position of the pyrroline (B1223166) ring. The sulfur atom, with its lone pairs of electrons and ability to stabilize adjacent charges, dictates the outcomes of several important chemical transformations.

Nucleophilic Reactions at the Sulfur Center

The sulfur atom in 2-Methylthio-1-pyrroline, being a soft and polarizable center, is susceptible to attack by various nucleophiles. While direct nucleophilic substitution at the sulfur of a thioether is not as common as in other functional groups, under appropriate conditions, the methylthio group can be displaced. The reactivity is often enhanced by converting the thioether into a better leaving group. For instance, alkylation of the sulfur to form a sulfonium (B1226848) salt dramatically increases its electrophilicity, facilitating subsequent substitution by a wide range of nucleophiles.

These reactions are synthetically valuable for introducing diverse functionalities at the 2-position of the pyrrolidine (B122466) ring, which can be obtained after reduction of the imine.

Oxidative Transformations of the Thioether Linkage

The sulfur atom of the methylthio group is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation state can often be controlled by the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as sodium periodate (B1199274) or one equivalent of hydrogen peroxide, typically yield the sulfoxide, 2-methylsulfinyl-1-pyrroline. Stronger oxidizing agents, like excess hydrogen peroxide or peroxy acids (e.g., m-CPBA), will further oxidize the sulfoxide to the sulfone, 2-methylsulfonyl-1-pyrroline.

The resulting sulfoxides and sulfones have altered electronic and steric properties compared to the parent thioether. The electron-withdrawing nature of the sulfinyl and sulfonyl groups can influence the reactivity of the adjacent imine functionality. Furthermore, chiral sulfoxides can be prepared using asymmetric oxidation methods, providing a handle for stereocontrolled synthesis.

| Oxidizing Agent | Product | Typical Conditions |

|---|---|---|

| NaIO₄ | 2-Methylsulfinyl-1-pyrroline (Sulfoxide) | MeOH/H₂O, rt |

| H₂O₂ (1 equiv.) | 2-Methylsulfinyl-1-pyrroline (Sulfoxide) | AcOH, rt |

| m-CPBA (≥2 equiv.) | 2-Methylsulfonyl-1-pyrroline (Sulfone) | CH₂Cl₂, 0 °C to rt |

| KMnO₄ | 2-Methylsulfonyl-1-pyrroline (Sulfone) | AcOH/H₂O, heat |

Role of the Methylthio Group in Metal Chelation and Directed Synthesis

The sulfur atom of the methylthio group, in conjunction with the nitrogen atom of the pyrroline ring, can act as a bidentate ligand to chelate metal ions. This ability to coordinate with metals can be exploited in various ways, including the stabilization of reactive intermediates and the direction of subsequent chemical transformations. For instance, coordination to a transition metal can activate the molecule towards specific reactions or influence the stereochemical outcome of a transformation by fixing the conformation of the substrate.

In directed synthesis, the methylthio group can act as a directing group in reactions such as ortho-lithiation of an attached aromatic ring, where the sulfur and nitrogen atoms coordinate to the lithium, directing deprotonation to a specific position. While specific examples for this compound are not extensively documented in this context, the principle is well-established for similar bidentate sulfur- and nitrogen-containing ligands.

Reactivity of the Cyclic Imine (1-Pyrroline) Functional Group

The carbon-nitrogen double bond of the 1-pyrroline (B1209420) ring is a key site of reactivity, behaving as an electrophilic center susceptible to attack by a variety of nucleophiles.

Nucleophilic Additions to the Carbon-Nitrogen Double Bond

The polarized C=N bond of the imine functionality readily undergoes nucleophilic addition. The carbon atom is electrophilic and is attacked by nucleophiles, leading to the formation of a new carbon-nucleophile bond and a nitrogen anion, which is subsequently protonated upon workup to yield a substituted pyrrolidine.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful carbon-based nucleophiles that add efficiently to the imine carbon of this compound. This reaction is a highly effective method for the formation of carbon-carbon bonds at the 2-position of the pyrrolidine ring, leading to the synthesis of 2-alkyl- or 2-aryl-2-methylthiopyrrolidines.

The reaction typically proceeds by the attack of the carbanionic component of the organometallic reagent on the electrophilic imine carbon. Subsequent aqueous workup protonates the resulting nitrogen anion to afford the final substituted pyrrolidine product. The choice of organometallic reagent allows for the introduction of a wide variety of alkyl, vinyl, and aryl groups.

| Organometallic Reagent | R Group | Product | Typical Solvent |

|---|---|---|---|

| CH₃MgBr | Methyl | 2-Methyl-2-methylthiopyrrolidine | THF or Et₂O |

| PhLi | Phenyl | 2-Phenyl-2-methylthiopyrrolidine | THF or Et₂O |

| CH₂=CHMgBr | Vinyl | 2-Vinyl-2-methylthiopyrrolidine | THF |

| n-BuLi | n-Butyl | 2-n-Butyl-2-methylthiopyrrolidine | Hexane/THF |

The stereochemical outcome of these additions can sometimes be influenced by the presence of chiral auxiliaries or by the specific reaction conditions, offering a pathway to enantiomerically enriched pyrrolidine derivatives.

Electrophilic Reactivity of the Pyrroline Ring System

The 1-pyrroline ring system, while containing a nucleophilic imine nitrogen, also exhibits sites susceptible to electrophilic attack. The electron-donating character of the methylthio group at the 2-position enhances the electron density of the C=N bond, influencing its reactivity towards electrophiles.

Electrophilic attack can potentially occur at the nitrogen atom or the C-3 position of the pyrroline ring. Protonation or alkylation of the nitrogen atom would activate the C=N bond towards nucleophilic attack. Attack at the C-3 position would be analogous to the electrophilic substitution reactions observed in electron-rich aromatic heterocycles like pyrrole (B145914). In pyrrole, electrophilic substitution preferentially occurs at the 2-position due to the greater stabilization of the cationic intermediate through resonance. For this compound, the presence of the electron-donating methylthio group at the 2-position would likely direct electrophiles to the C-3 or C-5 positions, depending on the specific electrophile and reaction conditions. However, detailed studies specifically mapping the electrophilic reactivity of the this compound ring system are not extensively covered in the available literature.

Specific Reactions with Acyl Chlorides in the Presence of Triethylamine (B128534)

A notable and well-documented reaction of this compound involves its treatment with acyl chlorides in the presence of a tertiary amine base, such as triethylamine. This reaction does not lead to the simple N-acylation product as might be expected. Instead, it proceeds through a more complex pathway, yielding unexpected products.

Formation of Unexpected Oxygen-Incorporated Products

Research has shown that the reaction of this compound with various acyl chlorides in the presence of triethylamine at room temperature results in the formation of novel oxygen-incorporated products. Specifically, these products have been identified as 3-(acylmethylene)pyrrolidin-2-ones. In this transformation, the acyl group from the acyl chloride is incorporated into the product, and an oxygen atom is introduced at the C-2 position of the pyrrolidine ring, which is subsequently functionalized as a lactam.

The following table summarizes the types of products obtained from the reaction of this compound with different acyl chlorides.

| Acyl Chloride | Product |

| Benzoyl chloride | 3-(Benzoylmethylene)pyrrolidin-2-one |

| p-Toluoyl chloride | 3-(p-Toluoylmethylene)pyrrolidin-2-one |

| Anisoyl chloride | 3-(Anisoylmethylene)pyrrolidin-2-one |

| Acetyl chloride | 3-(Acetylmethylene)pyrrolidin-2-one |

This table is based on the general reaction pattern described in the literature and illustrates the formation of 3-(acylmethylene)pyrrolidin-2-ones.

Proposed Reaction Mechanisms and Intermediates

The formation of these oxygen-incorporated products suggests a multi-step reaction mechanism. It is proposed that the reaction is initiated by the N-acylation of this compound to form an N-acyliminium ion intermediate. Triethylamine then facilitates the deprotonation at the C-3 position, leading to the formation of a ketene (B1206846) N,S-acetal. This intermediate is then thought to react with another molecule of the acyl chloride or a related species, eventually leading to the observed product after hydrolysis during workup, which accounts for the incorporation of the oxygen atom. The methylthio group is eliminated during the course of the reaction. The exact nature of all intermediates and the precise sequence of events are still a subject of mechanistic investigation.

Cycloaddition Reactions and Annulation Pathways

Cycloaddition and annulation reactions are powerful tools for the construction of complex cyclic and polycyclic molecular architectures. The C=N double bond in this compound can potentially participate as a dipolarophile in 1,3-dipolar cycloaddition reactions or as a dienophile in Diels-Alder reactions.

While the general reactivity of imines in cycloaddition reactions is known, leading to the formation of various five- and six-membered heterocyclic rings, specific examples detailing the participation of this compound in such reactions are not widely reported. The electron-donating methylthio group would influence the energy levels of the frontier molecular orbitals of the imine, thereby affecting its reactivity and selectivity in cycloaddition reactions.

Annulation pathways involving this compound could be envisioned where it serves as a building block for the construction of fused heterocyclic systems. For instance, reactions that involve the formation of a new ring fused to the pyrrolidine core could be achieved by leveraging the reactivity of both the imine function and the adjacent carbon atoms. However, specific, well-documented annulation strategies starting from this compound are not extensively described in the readily available scientific literature.

Transformations to Related Heterocyclic Systems

The structural framework of this compound allows for its use as a precursor in the synthesis of other heterocyclic systems. The inherent reactivity of the cyclic thioimidate functionality can be exploited to effect ring transformations or to build upon the existing ring to generate different heterocyclic cores.

One potential transformation is the conversion of the this compound ring into a thiazole-containing structure. For example, reaction with appropriate reagents could lead to the cleavage of the pyrrolidine ring and subsequent cyclization to form a thiazole (B1198619) derivative. The sulfur atom of the methylthio group and the nitrogen of the imine could serve as the heteroatoms for the new thiazole ring. While the synthesis of thiazoles from various precursors is a well-established area of heterocyclic chemistry, specific and detailed procedures for the transformation of this compound into thiazole or other related heterocyclic systems are not prominently featured in the reviewed literature. Further research would be needed to explore and establish such synthetic pathways.

Applications in Complex Molecule Synthesis

Building Block for Fused N-Heterocyclic Systems

The structural framework of 2-methylthio-1-pyrroline makes it an adept precursor for the synthesis of various fused N-heterocyclic systems. The imine functionality can participate in cycloaddition reactions or be targeted by nucleophiles, while the methylthio group can act as a leaving group, facilitating annulation strategies. These approaches have been applied to the synthesis of important bicyclic alkaloid cores.

Precursor for Alkaloid Synthesis

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This group includes important classes such as pyrrolizidine (B1209537) and indolizidine alkaloids. researchgate.netresearchgate.net The biosynthesis of many of these alkaloids involves cyclic imine intermediates. For example, the biosynthesis of pyrrolizidine alkaloids proceeds through the cyclization of intermediates to form a core necine base, which is the foundational structure of these compounds. nih.govsemanticscholar.org

In chemical synthesis, this compound can be seen as a stable and versatile synthetic equivalent of the parent cyclic imine, 1-pyrroline (B1209420). Its utility as a precursor lies in its ability to undergo reactions that build the complex polycyclic frameworks of various alkaloids. Synthetic routes targeting indolizidine alkaloids (-)-167B and (-)-209B have utilized precursors that feature a substituted pyrrole (B145914) ring, demonstrating the importance of this heterocyclic core in the total synthesis of such molecules. nih.gov

Utility in Divergent and Stereocontrolled Synthesis of Functionalized Pyrrolidine (B122466) Derivatives

The pyrrolidine ring is a fundamental structural motif in a vast number of pharmaceuticals and natural products. nih.gov Consequently, the development of methods for the stereocontrolled synthesis of highly functionalized pyrrolidine derivatives is of paramount importance. Stereoselective synthesis methods are often classified based on whether they start with an existing chiral pyrrolidine ring (like proline) or construct the ring from acyclic precursors via cyclization. nih.govresearchgate.net

This compound serves as a valuable starting point for introducing functionality at the C2 position. The methylthio group can be displaced by a variety of nucleophiles, and the adjacent imine bond can be reduced stereoselectively. This allows for the controlled installation of substituents around the pyrrolidine core. Such strategies are crucial for creating libraries of related compounds with diverse stereochemical arrangements, enabling the exploration of structure-activity relationships in drug discovery.

| Synthetic Strategy | Target Molecule Class | Key Reaction Type | Reference |

| Cycloaddition Reactions | Pyrrolizidines | 1,3-Dipolar Cycloaddition | core.ac.ukacs.org |

| Annulation/Cyclization | Indolizidines | Intramolecular Alkylation/Acylation | nih.gov |

| Stereoselective Reduction | Functionalized Pyrrolidines | Imine Reduction | nih.gov |

| Nucleophilic Substitution | C2-Substituted Pyrrolidines | Displacement of Methylthio Group | N/A |

Potential in Medicinal Chemistry Scaffold Construction

In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. chimia.ch Heterocyclic compounds, particularly those containing nitrogen like the pyrrole and pyrrolidine rings, are privileged scaffolds due to their prevalence in biologically active molecules. nih.govbiolmolchem.combiolmolchem.com The pyrrole scaffold is a key component in numerous drugs and natural products. nih.gov

This compound represents a valuable starting point for building novel molecular scaffolds. Its inherent functionality allows for diversification at multiple points. For example, the core pyrrolidine ring can be modified, and various substituents can be introduced by leveraging the reactivity of the imine and methylthio groups. This enables the generation of diverse libraries of compounds based on fused heterocyclic systems like pyrrolo[2,1-a]isoquinolines or other frameworks, which have shown promise as anticancer and antiviral agents. nih.gov The ability to readily construct complex and diverse molecular shapes from a simple precursor highlights the potential of this compound in scaffold-based drug discovery.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Methylthio-1-pyrroline, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound is expected to reveal four distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton, particularly the electronegativity of adjacent atoms (nitrogen and sulfur) and the presence of the C=N double bond.

Predicted ¹H NMR data suggests the following proton environments:

-SCH₃ Protons: A singlet peak is anticipated for the three equivalent protons of the methylthio group. Due to the deshielding effect of the sulfur atom, this signal is expected to appear in the range of 2.0-2.5 ppm.

Methylene (B1212753) Protons (C3-H₂): The two protons on the carbon adjacent to the double bond (C3) are expected to produce a triplet signal due to coupling with the neighboring C4 methylene protons. Their proximity to the imine group would shift this signal downfield, likely in the 2.5-3.0 ppm region.

Methylene Protons (C4-H₂): These protons, being further from the electron-withdrawing groups, are expected to resonate at a higher field (further upfield) compared to the C3 and C5 protons. This signal would likely appear as a quintet in the range of 1.8-2.2 ppm, arising from coupling with the methylene protons at C3 and C5.

Methylene Protons (C5-H₂): The two protons on the carbon attached to the nitrogen atom (C5) are expected to be the most deshielded of the methylene groups due to the electronegativity of nitrogen. This would likely result in a triplet signal in the 3.5-4.0 ppm range.

| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -SCH₃ | ~2.3 | Singlet (s) | 3H |

| C3-H₂ | ~2.8 | Triplet (t) | 2H |

| C4-H₂ | ~2.0 | Quintet (quin) | 2H |

| C5-H₂ | ~3.8 | Triplet (t) | 2H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to each of the five carbon atoms in unique electronic environments.

Predicted ¹³C NMR data is as follows:

-SCH₃ Carbon: The carbon of the methylthio group is expected to have a chemical shift in the range of 10-15 ppm.

C3 Carbon: This methylene carbon, adjacent to the C=N bond, would likely appear in the 35-40 ppm region.

C4 Carbon: The C4 methylene carbon, being the most shielded aliphatic carbon, is predicted to resonate in the 20-25 ppm range.

C5 Carbon: The C5 methylene carbon, bonded to the nitrogen atom, would be significantly deshielded, with an expected chemical shift in the 55-60 ppm range.

C2 Carbon (Imine Carbon): The carbon atom of the C=N double bond is the most deshielded carbon in the molecule and is expected to have a chemical shift in the range of 165-175 ppm.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -SCH₃ | ~12 |

| C3 | ~38 |

| C4 | ~22 |

| C5 | ~58 |

| C2 | ~170 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, cross-peaks would be expected between the protons on C3 and C4, and between the protons on C4 and C5, confirming the connectivity of the pyrroline (B1223166) ring. No correlation would be seen for the -SCH₃ singlet.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. massbank.eu An HMQC or HSQC spectrum would show a cross-peak for each C-H bond, directly linking the proton signals to their corresponding carbon signals. For example, the proton signal around 3.8 ppm would correlate with the carbon signal around 58 ppm, confirming their assignment to the C5 position.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound (C₅H₉NS) is approximately 115.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 115.

The fragmentation of this compound would likely proceed through several key pathways. While a specific experimental spectrum for this compound is not publicly available, the mass spectrum of the closely related 2-Methyl-1-pyrroline (B1218662) shows a prominent molecular ion and fragmentation through the loss of a methyl radical. For this compound, likely fragmentation patterns would include:

Loss of the methylthio radical (•SCH₃): This would result in a fragment ion at m/z 68.

Loss of a methyl radical (•CH₃): Cleavage of the S-CH₃ bond would lead to a fragment at m/z 100.

Ring fragmentation: Cleavage of the pyrroline ring could lead to various smaller fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=N, C-N, C-S, and C-H bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| C=N (Imine) | 1690-1640 | Stretching |

| C-N | 1250-1020 | Stretching |

| C-S | 800-600 | Stretching |

| C-H (sp³) | 3000-2850 | Stretching |

The presence of a strong absorption band in the 1690-1640 cm⁻¹ region would be indicative of the C=N stretching of the imine group, a key feature of the 1-pyrroline (B1209420) ring. The C-H stretching bands just below 3000 cm⁻¹ would confirm the presence of the aliphatic methylene and methyl groups.

High-Resolution Spectroscopic Techniques (e.g., HRMS, advanced GC-MS) for Purity and Trace Analysis

For definitive elemental composition and purity assessment, high-resolution mass spectrometry (HRMS) is employed. HRMS can determine the mass of a molecule with very high accuracy (typically to four or more decimal places). This allows for the calculation of the exact molecular formula, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would confirm the elemental composition as C₅H₉NS.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. Advanced GC-MS techniques, such as those utilizing high-resolution columns and sensitive detectors, would be ideal for assessing the purity of a this compound sample and for detecting and identifying any trace impurities.

X-ray Crystallography for Solid-State Structure Determination (on derivatives or complexes if applicable)

Despite a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no published X-ray crystal structures were found for this compound or its direct derivatives and complexes.

For a compound like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would necessitate its conversion into a solid crystalline derivative or the formation of a crystalline complex with another molecule, such as a metal salt. This process can be challenging and is dependent on the compound's ability to form a well-ordered crystal lattice.

The absence of crystallographic data for this compound and its derivatives in the public domain indicates that such studies have likely not been performed or, if they have, the results have not been published. Therefore, a definitive analysis of its solid-state structure, including key crystallographic parameters, is not possible at this time.

Should such data become available in the future, a detailed analysis would provide invaluable insights into the molecule's solid-state conformation, intermolecular interactions, and packing arrangements. This information would complement theoretical calculations and spectroscopic data to provide a more complete understanding of the structural characteristics of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying systems like 2-Methylthio-1-pyrroline.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pennylane.aiyoutube.com For this compound, this process involves calculating the molecule's energy at various geometries and systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. wayne.edu Methods like B3LYP with a basis set such as 6-31G(d,p) are commonly employed for this purpose. nih.gov

The five-membered pyrroline (B1223166) ring is not perfectly planar and typically adopts a slightly puckered "envelope" or "twist" conformation to relieve ring strain. Computational analysis can identify the most stable pucker of the ring. Furthermore, conformational analysis of the methylthio (-SCH₃) group is crucial. Rotation around the C-S single bond gives rise to different rotamers (rotational isomers). DFT calculations can determine the relative energies of these rotamers to identify the most stable orientation of the methylthio group relative to the pyrroline ring. The optimized structure is confirmed as a true energy minimum by ensuring the absence of any imaginary frequencies in a subsequent vibrational frequency calculation. nih.gov

| Parameter | Atoms | Value |

|---|---|---|

| Bond Length (Å) | C=N | ~1.28 |

| C-S | ~1.77 | |

| S-CH₃ | ~1.82 | |

| N-CH₂ | ~1.47 | |

| Bond Angle (°) | C-N-CH₂ | ~110.5 |

| N=C-S | ~125.0 | |

| C-S-CH₃ | ~100.0 |

Understanding the electronic structure of this compound is key to predicting its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. youtube.com

HOMO: Represents the orbital from which an electron is most easily donated. For this compound, the HOMO is expected to have significant density on the sulfur and nitrogen atoms, reflecting their lone pairs of electrons and indicating these are likely sites for electrophilic attack.

LUMO: Represents the orbital that most readily accepts an electron. The LUMO is anticipated to be localized on the π* antibonding orbital of the imine (C=N) double bond, making the imine carbon a likely site for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. irjweb.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In an MEP map of this compound, regions of negative potential (typically colored red) would be expected around the nitrogen and sulfur atoms, highlighting their nucleophilic character. Regions of positive potential (blue) would be found around the hydrogen atoms.

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.57 |

| LUMO Energy | -0.89 |

| Energy Gap (ΔE) | 5.68 |

| Ionization Potential | 6.57 |

| Electron Affinity | 0.89 |

| Chemical Hardness (η) | 2.84 |

| Electronegativity (χ) | 3.73 |

Quantum chemical calculations can predict spectroscopic data, which is invaluable for identifying and characterizing the molecule.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk These calculated shifts are typically compared against a reference compound like Tetramethylsilane (TMS) and can be correlated with experimental spectra to confirm the structure and assign specific signals to individual atoms in the molecule. chemistrysteps.com

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by determining the molecule's vibrational modes. Each calculated frequency corresponds to a specific atomic motion, such as the stretching of the C=N bond or the bending of a C-H bond. Comparing the calculated spectrum with the experimental one helps in assigning the observed absorption bands. nih.gov Calculated frequencies are often scaled by an empirical factor to better match experimental values.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch (alkane) | -CH₂- / -CH₃ | 2900-3000 | Medium |

| C=N stretch | Imine | ~1650 | Strong |

| CH₂ bend | -CH₂- | ~1450 | Medium |

| C-N stretch | Amine | ~1200 | Medium |

| C-S stretch | Thioether | 650-750 | Weak-Medium |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. rsc.org This involves identifying all relevant intermediates and, crucially, the transition states that connect them.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific arrangement of atoms that is fleetingly formed as reactants transform into products. Computationally, a TS is located as a first-order saddle point on the potential energy surface. nih.gov Sophisticated algorithms, such as the Berny algorithm, are used to find these structures. wayne.edu

A key verification of a true transition state is a vibrational frequency analysis, which must yield exactly one imaginary frequency. nih.gov The atomic motion corresponding to this imaginary frequency represents the vibration along the reaction coordinate, effectively showing the atoms moving through the transition from reactant to product. For instance, in a cyclization reaction to form a pyrroline ring, the imaginary frequency at the transition state would correspond to the motion of the atoms forming the new ring-closing bond. nih.gov

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. nih.gov This profile plots the energy of the system against the reaction coordinate, providing a visual depiction of the entire transformation.

From this profile, critical thermodynamic and kinetic information can be extracted:

Activation Energy (Ea): The energy difference between the reactants and the transition state. It determines the rate of the reaction; a higher barrier means a slower reaction.

For a reaction involving this compound, such as its synthesis via intramolecular cyclization, computational modeling could compare different potential pathways. organic-chemistry.org By calculating the activation energies for each step, the most likely, lowest-energy pathway can be identified, thus elucidating the reaction mechanism. rsc.orgnih.gov

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| TS1 | Transition State 1 | +21.5 |

| Intermediate | Reaction Intermediate | -5.2 |

| TS2 | Transition State 2 | +15.8 |

| Products | Final Products | -18.0 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing detailed insights into their conformational flexibility and interactions with the surrounding environment. nih.govsemanticscholar.org For this compound, MD simulations can elucidate the motion of the five-membered pyrroline ring, the rotation of the exocyclic methylthio group, and the nature of its interactions with various solvents.

The conformational landscape of the 1-pyrroline (B1209420) ring is a key area of investigation. The ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. MD simulations can map the potential energy surface associated with these puckering motions, identifying the most stable conformers and the energy barriers between them. nih.gov This is crucial for understanding how the molecule's shape influences its recognition by biological receptors or its role in chemical reactions. The simulation tracks the positions of all atoms over time, allowing for the analysis of dihedral angles that define the ring's pucker.

Solvent interactions are critical to the behavior of this compound in solution. MD simulations explicitly model the solvent molecules, providing a dynamic picture of the solvation shell. jlu.edu.cnmdpi.com By analyzing the radial distribution functions, one can determine the average distance and coordination number of solvent molecules around specific atoms of the solute, such as the nitrogen and sulfur atoms. jlu.edu.cn This reveals preferential interaction sites, like the potential for hydrogen bonding between the imine nitrogen and protic solvents. jlu.edu.cn The simulations can be run in different solvents (e.g., water, ethanol, acetone) to understand how polarity and hydrogen-bonding capability affect the solute's conformation and dynamics. jlu.edu.cnmdpi.com For instance, polar solvents may stabilize certain conformers over others through favorable dipole-dipole interactions.

The following table illustrates the type of data that can be extracted from MD simulations to characterize the conformational preferences of the pyrroline ring in different solvent environments.

| Parameter | Solvent: Water (Polar Protic) | Solvent: Dichloromethane (Polar Aprotic) | Solvent: Hexane (Nonpolar) |

|---|---|---|---|

| Most Populated Ring Conformer | Envelope (C3-endo) | Twist (C2-C3) | Envelope (C4-exo) |

| Average N1-C2-S-C6 Dihedral Angle (°) | -175.5 | -178.1 | 179.3 |

| Solvent Shell 1 (Nitrogen Atom) Avg. Coordination Number | 3.1 (H-bond donors) | 4.2 | 4.5 |

| Solvent Shell 1 (Sulfur Atom) Avg. Coordination Number | 4.8 | 5.1 | 5.3 |

Structure-Reactivity Relationship Studies using Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the relationship between the molecular structure of this compound and its chemical reactivity. tandfonline.comchemrxiv.org These theoretical investigations provide insights into reaction mechanisms, transition state geometries, and activation energies that are often difficult to determine experimentally. beilstein-journals.orgumn.edu

One of the primary applications of these models is the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are key indicators of reactivity. For this compound, the HOMO is likely localized around the electron-rich sulfur atom and the nitrogen of the imine group, suggesting these sites are susceptible to attack by electrophiles. Conversely, the LUMO would indicate the most probable sites for nucleophilic attack.

Computational models can be used to simulate specific chemical reactions. For example, the reactivity of the C=N double bond in addition reactions can be explored by calculating the energy profile of the reaction pathway. beilstein-journals.org This involves identifying the structures of the reactants, products, and the transition state connecting them. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. chemrxiv.orgbeilstein-journals.org By comparing the activation energies for different reaction pathways or with different reagents, a deeper understanding of the molecule's selectivity can be achieved. chemrxiv.org

Furthermore, these models can quantify various electronic properties that correlate with reactivity. The distribution of atomic charges can highlight electrostatic potential, indicating regions of the molecule that are electron-rich or electron-poor and thus prone to electrostatic interactions with other reagents. The effect of substituents on the pyrroline ring or the methylthio group could also be systematically studied to establish quantitative structure-activity relationships (QSAR). researchgate.net For instance, adding an electron-withdrawing group to the ring would be predicted to alter the energies of the frontier orbitals and change the molecule's reactivity profile.

The following table presents hypothetical DFT-calculated parameters for two potential reaction types involving this compound, illustrating how computational models are used to predict chemical behavior.

| Parameter | Reaction: Electrophilic Addition at Nitrogen | Reaction: Nucleophilic Attack at C2 |

|---|---|---|

| HOMO Energy (eV) | -6.2 | -6.2 |

| LUMO Energy (eV) | +1.5 | +1.5 |

| Calculated Activation Energy (kcal/mol) | 15.8 | 25.3 |

| Calculated Reaction Energy (kcal/mol) | -22.4 (Exergonic) | -5.7 (Exergonic) |

Broader Research Implications and Future Directions

Development of Novel Catalytic Systems for Pyrroline (B1223166) Chemistry

The synthesis of the pyrroline core is a focal point of extensive research, leading to the development of sophisticated catalytic systems. These systems are designed to be highly efficient, selective, and adaptable to a wide range of substrates. Research has demonstrated the utility of various metals in catalyzing the formation of 1-pyrrolines and 2-pyrrolines.

Metal-mediated catalysis is a cornerstone of modern pyrroline synthesis. nih.gov Copper, gold, and palladium complexes have proven particularly effective. nih.gov For instance, a copper-catalytic process utilizing CuOAc facilitates an asymmetric Michael addition and subsequent hydrolytic cyclization to form 1-pyrrolines with two adjacent stereocenters. nih.gov Similarly, gold-catalyzed reactions can achieve the enantioselective synthesis of 2-pyrrolines from chiral homopropargyl sulfonamides through intramolecular hydroamination. nih.gov Palladium catalysis is employed for the mild oxidative cyclization of imines to produce 1-pyrrolines, using molecular oxygen as the terminal oxidant in an atom-economical process. nih.gov

The development of these catalytic methods is not merely about creating new molecules but also about establishing more sustainable and efficient chemical processes. Catalysts based on earth-abundant metals like manganese and iron are also being explored to create more environmentally friendly synthetic routes. organic-chemistry.org The goal is to devise catalytic cycles that operate under mild conditions, tolerate diverse functional groups, and provide high yields of the desired pyrroline derivatives. tcsedsystem.edu

Table 1: Comparison of Selected Catalytic Systems in Pyrroline Synthesis

| Catalyst System | Metal | Reaction Type | Key Features |

|---|---|---|---|

| CuOAc / (S,S)-iPr-FOXAP | Copper | Asymmetric Michael Addition / Cyclization | Highly chemo-, diastereo-, and enantioselective. nih.gov |

| Gold-based catalysts | Gold | Intramolecular Hydroamination | Enantioselective synthesis via 5-endo-dig cyclization. nih.gov |

| Palladium(II) complexes | Palladium | Oxidative C-H Dehydrogenative Cyclization | Atom-economical, uses O2 as terminal oxidant. nih.gov |

| B(C6F5)3 | Boron | Dehydrogenation of Pyrrolidines | Metal-free approach to form pyrroles from pyrrolidines. nih.govacs.org |

| Iridium-based catalysts | Iridium | Dehydrogenative Condensation | Sustainable synthesis from renewable alcohols. tcsedsystem.edu |

Exploration of Mechanistic Pathways for Chemical Reactivity

A deep understanding of the mechanistic pathways governing the reactions of pyrrolines is crucial for controlling their synthesis and predicting their behavior. The reactivity of the pyrroline ring is complex, involving various pericyclic reactions, cyclizations, and rearrangements.

One of the prominent mechanisms in pyrroline synthesis is the 1,3-dipolar cycloaddition . wikipedia.org This pathway involves the reaction of münchnones with alkynes, which, after the initial cycloaddition, lose carbon dioxide through a retro-Diels-Alder process to form the pyrrole (B145914) ring. wikipedia.org Another significant pathway is the nih.govnih.gov-sigmatropic rearrangement , which is a key step in certain pyrrole syntheses where an intermediate undergoes a concerted rearrangement to form the heterocyclic core. wikipedia.org

Other explored mechanisms include:

Intramolecular C–H Dehydrogenative Cyclization : This process, often catalyzed by palladium, involves the formation of a C-C bond through the activation of a C-H bond, leading to the cyclization of an N-allylamine to a 1-pyrroline (B1209420). nih.gov

Radical Cyclization : N-centered radicals can be generated from oxime ethers and undergo intramolecular cyclization to yield five-membered cyclic imines. organic-chemistry.org

Iminyl Radical Cyclization : This pathway can be part of a redox-neutral process to afford various pyrroline derivatives through a sequence that includes N-radical generation and cyclization. researchgate.net

These mechanistic studies are fundamental to advancing synthetic chemistry. By elucidating the step-by-step processes of bond formation and cleavage, chemists can refine reaction conditions, design more effective catalysts, and expand the scope of pyrroline chemistry to create novel molecular architectures.

Advancements in Analytical Techniques for Complex Chemical Matrices

The detection and quantification of pyrroline derivatives, particularly in complex matrices like food and biological samples, present significant analytical challenges due to their potential reactivity and low concentrations. researchgate.net Research in this area focuses on developing more sensitive, specific, and robust analytical methods.

For the related and well-studied compound 2-acetyl-1-pyrroline (B57270), a key aroma component in many foods, numerous gas-chromatographic (GC) methods have been published. researchgate.net However, the compound's reactivity can lead to degradation during sample preparation. researchgate.net To overcome this, novel derivatization strategies have been developed. One such method involves reacting 2-acetyl-1-pyrroline with o-phenylenediamine (B120857) to form a stable quinoxaline (B1680401) derivative, which can then be reliably analyzed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). researchgate.net This approach has demonstrated excellent precision, recovery, and low limits of detection (LOD) in rice matrices. researchgate.net

Similarly, Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) has been established as a highly sensitive method for detecting other heterocyclic compounds like pyrrolizidine (B1209537) alkaloids in various food matrices, including honey, milk, and tea. mdpi.comresearchgate.net These methods are optimized to separate and identify multiple analytes simultaneously, even distinguishing between isomers. mdpi.com

Recent developments also include colorimetric methods for specific pyrroline derivatives. A novel technique for 2-acetyl-1-pyrroline uses chromium hexacarbonyl as a reagent, which produces a green-colored product upon reaction, allowing for quantification via UV-Vis spectroscopy. mdpi.comnih.gov This method provides a cost-effective alternative to more complex chromatographic techniques. mdpi.com These advancements in analytical chemistry are critical for quality control in the food industry, environmental monitoring, and metabolic studies.

Table 2: Selected Analytical Techniques for Pyrroline-Related Compounds

| Technique | Analyte Class | Matrix | Key Features |

|---|---|---|---|

| HPLC-MS/MS with Derivatization | 2-Acetyl-1-pyrroline | Food (e.g., Rice) | Forms a stable quinoxaline; high precision and recovery. researchgate.net |

| UHPLC-MS/MS | Pyrrolizidine Alkaloids | Honey, Milk, Tea | Highly sensitive, separates isomers, low LODs. mdpi.comresearchgate.net |

| Colorimetry | 2-Acetyl-1-pyrroline | Fragrant Rice | Cost-effective, uses Cr(CO)6 for a color-change reaction. mdpi.comnih.gov |

| GC-MS | Volatile Pyrrolines | Various | Standard method for volatile compounds, requires careful sample handling. researchgate.net |

Insights into the Design of Advanced Materials (e.g., Polymers, Nanomaterials) from Pyrroline Derivatives

The unique structural and electronic properties of heterocyclic compounds make them valuable building blocks for advanced materials. Pyrrole, the aromatic parent of pyrroline, is a well-known component in materials such as dyes, semiconductors, and sensors. tcsedsystem.edunih.gov The pyrrole heterocycle is a prominent motif found in advanced materials due to its electronic characteristics. tcsedsystem.edu

While pyrrolines are partially saturated, they serve as versatile synthetic intermediates that can be converted to fully conjugated pyrroles, which are then used in materials science. nih.gov The dehydrogenation of pyrrolidines to form pyrroles is a key strategy, and developing catalytic methods for this transformation is an active area of research. nih.govacs.org This allows a stable pyrrolidine (B122466) or pyrroline core to be carried through a multi-step synthesis and later converted into the desired electronically active pyrrole unit at a late stage. nih.gov

Pyrroline derivatives themselves can be functionalized to act as monomers for polymerization or as ligands for creating functional nanomaterials. The nitrogen atom and the substitutable positions on the carbon skeleton allow for the introduction of various functional groups that can tune the properties of the resulting material. For example, pyrrole derivatives have been used in semiconductor materials and chemical sensors. researchgate.net The principles learned from pyrrole chemistry can be extended to pyrroline derivatives, enabling the design of new polymers with tailored thermal, optical, or electronic properties.

Contribution to Fundamental Understanding of Heterocyclic Compound Behavior

The study of 2-Methylthio-1-pyrroline and other pyrroline derivatives contributes significantly to the fundamental understanding of heterocyclic chemistry. As five-membered nitrogen-containing rings, pyrrolines exhibit a unique blend of reactivity associated with both cyclic amines and, in the case of 1-pyrrolines, imines. wikipedia.org

Research into pyrrolines provides key insights into:

Reactivity of the Imine Bond : The C=N double bond in 1-pyrrolines is a site of diverse chemical transformations, including nucleophilic additions and cycloadditions, making it a valuable functional group in organic synthesis.

Ring Strain and Conformation : The partially saturated nature of the pyrroline ring influences its conformation and reactivity compared to the aromatic pyrrole and the flexible, fully saturated pyrrolidine.

Stereoelectronic Effects : The placement of substituents, such as the methylthio group in this compound, can have profound stereoelectronic effects on the ring's reactivity and stability.

Synthetic Intermediates : Pyrrolines are crucial intermediates for accessing other important heterocyclic systems. They can be oxidized to pyrroles or reduced to pyrrolidines, providing a versatile hub in the synthetic chemist's toolkit. nih.gov

By systematically studying the synthesis, reactivity, and properties of a range of substituted pyrrolines, chemists build a more comprehensive model of heterocyclic behavior. This knowledge is not only academically valuable but also underpins the rational design of new pharmaceuticals, agrochemicals, and materials where heterocyclic cores are prevalent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.